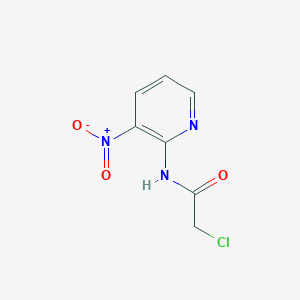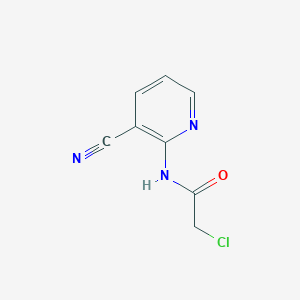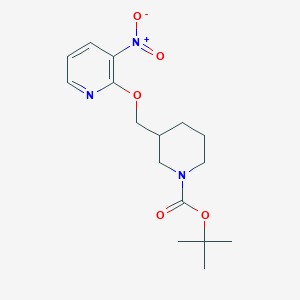
3-Cyano-5-fluoro-benzoic acid chloride
Übersicht
Beschreibung
3-Cyano-5-fluoro-benzoic acid chloride: is an organic compound with the molecular formula C8H3ClFNO It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with cyano, fluoro, and acid chloride functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-fluoro-benzoic acid chloride typically involves the chlorination of 3-Cyano-5-fluoro-benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyano-5-fluoro-benzoic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acid chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (cyano and fluoro) on the benzene ring makes it less reactive towards electrophilic aromatic substitution reactions.
Hydrolysis: The acid chloride group can be hydrolyzed to form the corresponding carboxylic acid in the presence of water or aqueous base.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrogen chloride formed.
Hydrolysis: The reaction is performed using water or aqueous sodium hydroxide (NaOH) under mild conditions.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acid: Formed by hydrolysis of the acid chloride group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyano-5-fluoro-benzoic acid chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Cyano-5-fluoro-benzoic acid chloride is primarily based on its reactivity as an acid chloride. The compound can acylate nucleophiles, leading to the formation of various derivatives. The cyano and fluoro groups on the benzene ring influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
3-Cyano-5-fluoro-benzoic acid: The parent compound, which lacks the acid chloride group.
3-Cyano-4-fluoro-benzoic acid chloride: A regioisomer with the fluoro group in a different position.
3-Cyano-5-chloro-benzoic acid chloride: A derivative with a chloro group instead of a fluoro group.
Uniqueness: 3-Cyano-5-fluoro-benzoic acid chloride is unique due to the combination of cyano, fluoro, and acid chloride functional groups. This combination imparts specific reactivity and properties that are valuable in various synthetic applications. The presence of the fluoro group enhances the compound’s stability and influences its electronic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-cyano-5-fluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8(12)6-1-5(4-11)2-7(10)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBLIJUBANCKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, phenylmethyl ester](/img/structure/B3210144.png)
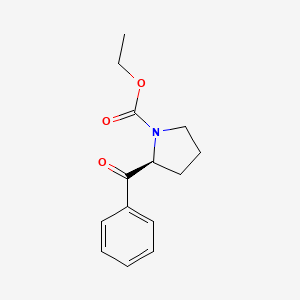



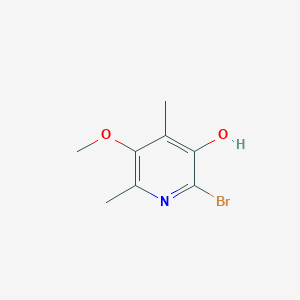
![2-(dibenzo[b,d]furan-4-yl)pyridine](/img/structure/B3210194.png)

![pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3210222.png)
